3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Description
3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS: 952482-32-5) is a nitrogen-containing heterocyclic compound with a propan-1-one backbone. Its molecular formula is C₁₂H₁₆ClN₃O (MW: 253.73 g/mol), featuring a chlorine atom at the 3-position of the propanone chain and a piperazine ring substituted with a pyridin-2-yl group at the 1-position. The compound’s structural uniqueness lies in its piperazine-pyridine moiety, which is often exploited in medicinal chemistry for receptor-binding applications .
Properties
IUPAC Name |
3-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEZAOCOLXYADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952482-32-5 | |
| Record name | 3-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyridin-2-yl)piperazine with 3-chloropropanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. These reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimalarial Research
Recent studies indicate that compounds similar to 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one have potential as antimalarial agents. For instance, the identification of novel inhibitors targeting plasmodial kinases such as PfGSK3 and PfPK6 suggests that derivatives of this compound could be developed to combat malaria resistance . The structure-activity relationship (SAR) studies have shown that modifications can enhance potency against these targets.
2. Cancer Therapeutics
The compound has been explored in the context of cancer treatment, particularly in the development of small molecules that inhibit programmed cell death protein 1 (PD-L1). These inhibitors are crucial for enhancing immune response against tumors . The binding affinities of related compounds have been evaluated, indicating potential for further development in oncology.
Case Studies
Biological Evaluation
The biological evaluation of this compound and its analogs has been conducted using various assays to determine their efficacy against specific biological targets. The results from these evaluations have highlighted the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering their activity and influencing neurological processes .
Comparison with Similar Compounds
Key Properties :
- SMILES :
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCl - InChIKey :
FJEZAOCOLXYADV-UHFFFAOYSA-N
Applications: The pyridine-piperazine scaffold is frequently associated with central nervous system (CNS) drug development, receptor antagonism, and enzyme inhibition.
The following table and analysis highlight structural analogs and their key differences:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Backbone Modifications :
- Chlorine vs.
- Ketone Position : The propan-1-one backbone is conserved across analogs, suggesting a role in stabilizing interactions (e.g., hydrogen bonding with target receptors).
Piperazine Substitutions :
- Pyridin-2-yl vs. Thian-4-yl (Analog 3) : The thianyl group introduces sulfur, which may enhance metabolic stability but reduce π-π stacking interactions with aromatic residues in receptors .
- Aryl Additions (Analog 1, 4, 19) : Bulky substituents like indole or chlorophenyl (e.g., Analog 1) improve receptor selectivity but may compromise blood-brain barrier penetration .
Biological Activity
3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, with the molecular formula CHClNO and CAS number 952482-32-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(pyridin-2-yl)piperazine with 3-chloropropanoyl chloride in an organic solvent such as dichloromethane or toluene. The reaction is conducted under inert conditions to enhance yield and purity. Continuous flow reactors are also employed in industrial settings to optimize production efficiency .
This compound interacts with various biological targets, particularly in neurotransmitter systems. Its mechanism of action may involve:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, altering their activity and impacting neurological functions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures demonstrated selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae. These compounds were found to be less potent than established antibiotics but showed promise for further development as antimicrobial agents .
Antichlamydial Activity
In a study focusing on antichlamydial agents, related compounds were synthesized and tested for activity against Chlamydia trachomatis. Modifications in the chemical structure led to enhanced activity, suggesting that structural variations can significantly influence biological efficacy .
Case Studies
Case Study 1: Antibacterial Screening
A series of piperazine derivatives were synthesized, including this compound. These compounds were screened for antibacterial activity, revealing moderate effectiveness against various strains. The study highlighted the importance of functional group positioning on biological activity .
Case Study 2: Enzyme Interaction Studies
Research on enzyme interactions demonstrated that similar compounds could inhibit specific proteases involved in bacterial survival. This inhibition could lead to novel therapeutic strategies against resistant bacterial strains, emphasizing the potential of piperazine derivatives in drug design .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Enzyme | IC50 (μg/mL) |
|---|---|---|---|
| 3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-y]propan-1-one | Antibacterial | Neisseria meningitidis | 64 |
| ACP1a | Antichlamydial | Chlamydia trachomatis | Moderate |
| ACP1b | Antibacterial | Haemophilus influenzae | 16 |
| Piperazine derivative X | Enzyme Inhibitor | ClpP protease | Not specified |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
